molecular formula C12H12N2O5S B353448 2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid CAS No. 1008670-73-2

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid

Cat. No. B353448
CAS RN: 1008670-73-2
M. Wt: 296.3g/mol
InChI Key: GHPAZCHOXOMZCF-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolidinedione and phenylacetic acid. Thiazolidinediones are a class of compounds that have been used in the treatment of diabetes due to their ability to increase insulin sensitivity . Phenylacetic acid derivatives, on the other hand, have been found to have various biological activities, including antimicrobial and anti-inflammatory effects .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a thiazolidinedione ring, an acetic acid group, and a 4-methoxyphenylamine group. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the acetic acid group would likely make the compound acidic, and the presence of the 4-methoxyphenylamine group could potentially make it capable of forming hydrogen bonds .

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the compound , have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives, which share structural similarities with this compound, are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to a wide range of changes in cellular function.

Biochemical Pathways

Indole derivatives have been found to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological targets and pathways involved.

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific studies on this compound. Given the broad range of biological activities exhibited by structurally similar indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. It’s worth noting that the stability and efficacy of similar compounds, such as boronic esters, can be influenced by factors such as temperature and the presence of other chemical species .

Future Directions

The potential applications of this compound would likely depend on its biological activity. Given the known activities of thiazolidinediones and phenylacetic acid derivatives, it could potentially be of interest in the fields of medicinal chemistry and drug discovery .

properties

IUPAC Name

2-[5-(4-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5S/c1-19-8-4-2-7(3-5-8)13-10-11(17)14(6-9(15)16)12(18)20-10/h2-5,10,13H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPAZCHOXOMZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-((4-Methoxyphenyl)amino)-2,4-dioxothiazolidin-3-yl)acetic acid

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